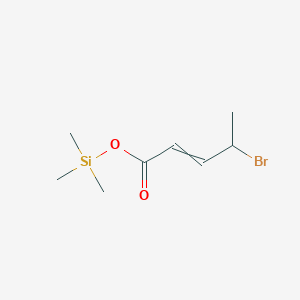methanone CAS No. 88429-20-3](/img/structure/B14402737.png)
[2-(4-Hydroxy-3-methoxyanilino)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is an organic compound that belongs to the class of aromatic ketones known as benzophenones. This compound is characterized by the presence of a phenyl group attached to a methanone moiety, with additional hydroxy and methoxy substituents on the aromatic ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzophenones, depending on the substituents introduced
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a starting material for the synthesis of more complex molecules.
Biology and Medicine
This compound has been studied for its potential biological activities, including cytotoxic effects against cancer cells and antimicrobial properties. It is also used in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a UV stabilizer in plastics and coatings. Its ability to absorb UV light makes it an effective additive for protecting materials from UV degradation .
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups on the aromatic ring allow for hydrogen bonding and other interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octabenzone: Another benzophenone derivative used as a UV stabilizer in plastics.
Benzophenone: The parent compound of this class, used in various applications including photoinitiators and fragrances.
Uniqueness
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups enhance its reactivity and allow for a wider range of chemical modifications compared to other benzophenone derivatives .
Propriétés
Numéro CAS |
88429-20-3 |
|---|---|
Formule moléculaire |
C20H17NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
[2-(4-hydroxy-3-methoxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO3/c1-24-19-13-15(11-12-18(19)22)21-17-10-6-5-9-16(17)20(23)14-7-3-2-4-8-14/h2-13,21-22H,1H3 |
Clé InChI |
VSUOBRBTUXAPJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


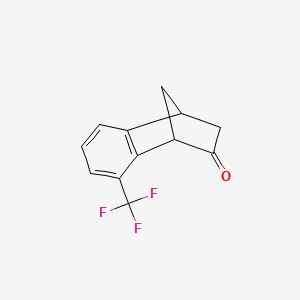
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
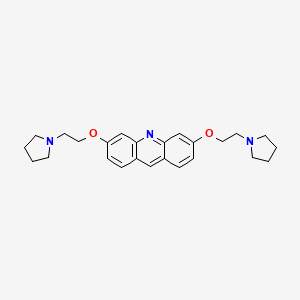
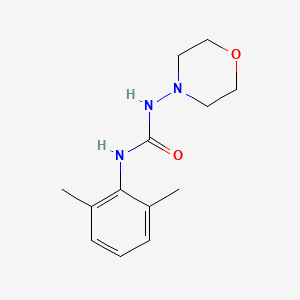



![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

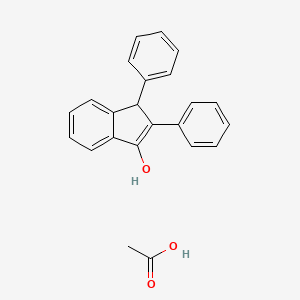

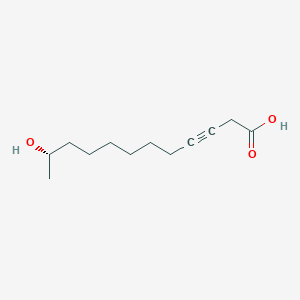
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
